TK4b Exhibits 28% Lower IC50 Against JAK2 Compared to Tofacitinib
In a head-to-head in vitro kinase assay, TK4b inhibited JAK2 with an IC50 of 19.40 ± 1.41 nM, compared to 26.90 ± 0.57 nM for tofacitinib [1]. This represents a 28% improvement in potency.
| Evidence Dimension | JAK2 IC50 |
|---|---|
| Target Compound Data | 19.40 ± 1.41 nM |
| Comparator Or Baseline | Tofacitinib 26.90 ± 0.57 nM |
| Quantified Difference | 7.5 nM lower (28% reduction) |
| Conditions | In vitro kinase inhibition assay; mean ± SEM from replicated experiments. |
Why This Matters
Higher JAK2 potency may enable lower compound concentrations in cellular assays, reducing potential off-target effects.
- [1] Sanachai K, et al. Table 1: IC50 Value of Enzymatic Activities and Docking Energies between Potent Pyrazolone Derivatives and JAK2/3. ACS Omega. 2022;7(37):33548-33559. View Source
